molecular formula C11H11Cl2NOS B1426577 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride CAS No. 1185121-67-8

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride

Cat. No. B1426577
M. Wt: 276.2 g/mol
InChI Key: KPZCOLRHWAZZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride (CMTPTH) is a chemical compound that is used in various scientific research applications. It is a chlorinated derivative of thiazole, a five-membered heterocyclic compound. CMTPTH is a white, crystalline solid that is soluble in polar organic solvents such as methanol, ethanol, and acetone. It is a versatile compound that has been used in various biochemical and physiological studies.

Scientific Research Applications

CNS Penetration in Pharmacology

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride has been studied for its potential in central nervous system (CNS) pharmacology. A related compound, [3H]-4-(2-methoxyphenyl)-2-[4(5)-methyl-5(4)-imidazolylmethyl]thiazole, has demonstrated effective penetration of the blood-brain barrier in rats, making it a useful tool for in vitro and in vivo studies of selective serotonin-3 receptor antagonists (Rosen et al., 1990).

Corrosion Inhibition

In materials science, 1,3,4-thiadiazole derivatives, which include 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride, have been explored as corrosion inhibitors for mild steel in acidic environments. These compounds have shown high protection degrees, with experimental studies confirming their effectiveness as mixed-kind inhibitors (Attou et al., 2020).

Anti-inflammatory Properties

In the field of pharmacology, methoxyalkyl thiazoles, which include variants of the 5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole structure, have been identified as non-redox inhibitors of 5-lipoxygenase with anti-inflammatory properties (Falgueyret et al., 1993).

Synthesis and Characterization

The compound has been the subject of various studies focusing on its synthesis and characterization. For instance, research on the cascade synthesis of 2-amino-5-(4-methoxyphenyl)-4-phenyl-1,3-thiazole via the reaction of 4-chloro-N-[2,2-dichloro-1-(4-methoxyphenyl)-2-phenylethyl]benzenesulfonamide with thiourea has been reported (Rozentsveig et al., 2011).

Antimicrobial and Anticancer Activity

The bioactive molecule 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol has been studied for its antimicrobial and anticancer activities. Molecular docking studies have been conducted to understand its interaction with different proteins (Viji et al., 2020).

Synthesis of Thiazoloquinazolinaryltellurid

Research has been conducted on the synthesis of thiazoloquinazolinaryltellurid, involving the reduction of sodium sulfite with salts of thiazoloquinazolinaryl dichlorotellurides, highlighting the relevance of this class of compounds in organometallic chemistry and biological applications (Kut et al., 2022).

Liquid Crystalline Properties

Studies have also been conducted on compounds and polymers containing thiazolo[5,4-d]thiazole and siloxane flexible spacers, exploring their liquid crystalline properties. This research is significant in the field of materials science (Al-dujaili et al., 2001).

properties

IUPAC Name

5-(chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNOS.ClH/c1-14-10-5-3-2-4-9(10)11-13-7-8(6-12)15-11;/h2-5,7H,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPZCOLRHWAZZLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NC=C(S2)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Chloromethyl)-2-(2-methoxyphenyl)-1,3-thiazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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